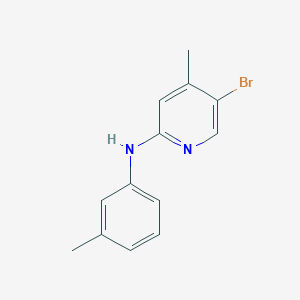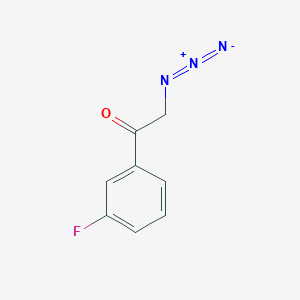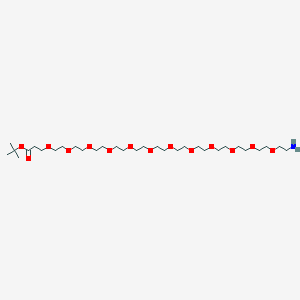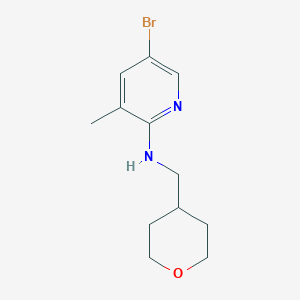![molecular formula C12H9F3N2S B1443392 (3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine CAS No. 1178275-25-6](/img/structure/B1443392.png)
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine
Vue d'ensemble
Description
“(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” is a chemical compound that has been gaining attention in the scientific community due to its unique properties and potential applications . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Applications De Recherche Scientifique
Supramolecular Chemistry
In supramolecular chemistry, this compound is utilized for its ability to act as a bidentate N,N-ligand . These ligands are crucial in the formation of complex structures with metals, which are fundamental in creating larger molecular assemblies. The trifluoromethyl group enhances the ligand’s electronic properties and solubility, which can significantly affect the formation and stability of these supramolecular structures .
Catalysis
The compound finds significant use in catalysis, particularly in Pd-catalyzed amination reactions . It serves as a ligand that can facilitate the coupling of aromatic amines, which is a foundational step in synthesizing various organic compounds. The presence of the trifluoromethyl group can influence the reaction’s selectivity and rate .
Ion Sensing
As an ion sensor, the compound’s derivatives can bind selectively with certain ions, making it useful in detecting and quantifying specific ions in a solution. This application is particularly valuable in environmental monitoring and medical diagnostics .
Luminescent Properties
Metal complexes formed with this compound demonstrate luminescent properties , which can be applied in the development of new lighting materials, display technologies, and optical sensors. The trifluoromethyl group can modify the luminescence intensity and wavelength .
Cytotoxic Activity
Research has shown that metal complexes involving this compound have cytotoxic activity against certain cancer cell lines. This opens up potential applications in the development of chemotherapeutic agents .
DNA Binding
The ability of this compound’s metal complexes to bind with DNA molecules is of great interest in the field of biochemistry and pharmacology. This property can be harnessed for gene delivery systems and the design of drugs targeting genetic material .
Fluorine Chemistry
The trifluoromethyl group is a significant moiety in fluorine chemistry, influencing the compound’s electronic properties and lipophilicity. This makes it a valuable building block in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Material Science
In material science, the compound can be used to synthesize metal-organic frameworks (MOFs) . These frameworks have a vast array of applications, including gas storage, separation, and catalysis. The compound’s structural flexibility and electronic properties make it an ideal candidate for creating innovative MOFs .
Orientations Futures
The future directions for the research and application of “(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine” are promising. It is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPZKYOMMUAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)





![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)


